molecular formula C12H13N3 B14429212 N,4-dimethyl-6-phenylpyrimidin-2-amine CAS No. 83655-13-4

N,4-dimethyl-6-phenylpyrimidin-2-amine

Cat. No.: B14429212
CAS No.: 83655-13-4
M. Wt: 199.25 g/mol
InChI Key: CCRVXAILIYLRJS-UHFFFAOYSA-N
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Description

N,4-Dimethyl-6-phenylpyrimidin-2-amine is a pyrimidine derivative featuring a phenyl group at position 6, a methyl group at position 4, and an N-methyl substituent on the amine at position 2 (PubChem). Pyrimidines are heterocyclic aromatic compounds with broad applications in pharmaceuticals, agrochemicals, and materials science due to their ability to engage in hydrogen bonding and π-π interactions . The methyl groups in this compound likely enhance its lipophilicity and reduce hydrogen-bonding capacity compared to non-methylated analogs, influencing its crystallinity and solubility.

Properties

CAS No.

83655-13-4

Molecular Formula

C12H13N3

Molecular Weight

199.25 g/mol

IUPAC Name

N,4-dimethyl-6-phenylpyrimidin-2-amine

InChI

InChI=1S/C12H13N3/c1-9-8-11(15-12(13-2)14-9)10-6-4-3-5-7-10/h3-8H,1-2H3,(H,13,14,15)

InChI Key

CCRVXAILIYLRJS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,4-dimethyl-6-phenylpyrimidin-2-amine typically involves the reaction of 4,6-dimethyl-2-aminopyrimidine with phenylboronic acid under Suzuki coupling conditions. The reaction is catalyzed by palladium and requires a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene or ethanol at elevated temperatures (around 80-100°C) for several hours to achieve high yields .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

N,4-dimethyl-6-phenylpyrimidin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,4-dimethyl-6-phenylpyrimidin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,4-dimethyl-6-phenylpyrimidin-2-amine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby disrupting cellular processes. This inhibition can lead to the suppression of cell proliferation, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural differences and their implications:

Compound Name Substituents (Positions) Hydrogen Bonding Capacity Dihedral Angles (°) Electronic Effects
N,4-Dimethyl-6-phenylpyrimidin-2-amine N-Me (C2), C4-Me Limited (N-methyl blocks H-bond) Not reported Electron-donating (methyl groups)
4-Methyl-6-phenylpyrimidin-2-amine C4-Me, NH2 (C2) High (NH2 as donor) 29.41, 46.32 (phenyl-pyrimidine) NH2 enhances polarity
4-(1-Benzyltriazolyl)-6-phenylpyrimidin-2-amine Triazole (C4), benzyl, NH2 (C2) N—H···N, C—H···π interactions S(6) ring motif Triazole introduces π-acidity
N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine Fluorophenyl, methoxyphenyl aminomethyl C—H···O, π-π stacking 12.8, 12.0, 86.1 (aryl-pyrimidine) Electron-withdrawing (F, OMe)

Key Observations :

  • N-Methylation: The N-methyl group in the target compound eliminates a hydrogen-bond donor site, reducing intermolecular interactions compared to NH2-containing analogs like 4-methyl-6-phenylpyrimidin-2-amine, which forms extensive H-bond networks .
  • Substituent Bulk: Bulky groups (e.g., triazole in ) increase steric hindrance, leading to distinct crystal packing.
  • Electronic Effects : Electron-withdrawing substituents (e.g., fluorine in ) decrease pyrimidine ring electron density, altering reactivity. The target compound’s methyl groups are electron-donating, possibly stabilizing the ring.

Crystallographic and Conformational Analysis

  • Dihedral Angles: In 4-methyl-6-phenylpyrimidin-2-amine , dihedral angles between the phenyl and pyrimidine rings are 29.41° and 46.32°, indicating significant twisting due to steric and electronic effects. Compounds with aminomethyl substituents (e.g., ) exhibit smaller dihedral angles (12.8°–12.0°) between aryl and pyrimidine rings, suggesting enhanced planarity when substituents are less bulky. The target compound’s dihedral angles are unreported, but its methyl groups likely promote moderate twisting compared to bulkier analogs.
  • Hydrogen Bonding and π-Interactions: NH2-containing analogs (e.g., ) form 1D chains or 2D networks via N—H···N and C—H···π bonds. Fluorinated derivatives (e.g., ) utilize C—H···O and π-π stacking (3.721–3.825 Å centroid distances) for stabilization .

Electronic and Thermodynamic Properties

  • HOMO-LUMO Gaps :
    • The triazole-containing analog has a calculated HOMO-LUMO gap (DFT/B3LYP), reflecting its electronic stability. Methyl groups in the target compound may narrow this gap due to electron donation.
  • Thermodynamics :
    • Substituents like methoxy or ethoxy groups (e.g., ) introduce polarity, affecting solubility and melting points. The target compound’s methyl groups likely increase hydrophobicity.

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